1-(3-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
1-(3-fluorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O4/c1-11-7-16-17(8-12(11)2)29-22-19(21(16)27)20(14-5-4-6-15(24)10-14)26(23(22)28)18-9-13(3)30-25-18/h4-10,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXSNBOVTRXTGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a chromeno-pyrrole core with isoxazole and fluorophenyl substituents. Its molecular formula is with a molecular weight of approximately 358.35 g/mol. The presence of the fluorine atom and the isoxazole ring contributes to its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, an IC50 value of approximately 10 µM was reported against breast cancer cells, indicating potent activity in this context .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HeLa (Cervical) | 15 |
| A549 (Lung) | 12 |
The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators. The compound appears to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cell death in malignant cells .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown anti-inflammatory effects in preclinical models. It has been observed to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures . This suggests potential applications in treating inflammatory diseases.
Study 1: Anticancer Efficacy
A study conducted on mice bearing xenograft tumors evaluated the efficacy of this compound in vivo. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups. The treatment was well-tolerated with no significant adverse effects reported .
Study 2: Mechanistic Insights
Another investigation focused on understanding the molecular mechanisms underlying the compound's activity. Researchers utilized Western blot analysis to assess changes in protein expression related to apoptosis and cell cycle progression. Results indicated that the compound effectively modulated key signaling pathways involved in these processes .
Scientific Research Applications
Molecular Formula
The molecular formula for this compound is , indicating a complex structure conducive to various interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds with similar structural frameworks exhibit antimicrobial properties. For instance, derivatives of pyrrole have shown effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. The incorporation of the isoxazole group enhances the compound's ability to inhibit bacterial growth and may contribute to its mechanism of action against pathogens .
Anticancer Potential
The chromeno-pyrrole scaffold has been investigated for its anticancer properties. Studies suggest that modifications to this scaffold can lead to compounds with selective cytotoxicity against cancer cells while sparing normal cells. The fluorophenyl group may play a role in enhancing the compound's interaction with cancer cell receptors, thereby improving its efficacy .
Neuroprotective Effects
Preliminary studies have indicated that similar compounds may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s. The ability of these compounds to cross the blood-brain barrier due to their lipophilic nature is a critical factor in their therapeutic potential .
Synthesis Strategies
The synthesis of 1-(3-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through several synthetic routes:
- One-pot reactions have been developed for the efficient synthesis of similar compounds, yielding high purity and good yields .
- Molecular docking studies have been employed to predict the binding affinity of synthesized derivatives to specific biological targets, guiding further modifications for enhanced activity .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various assays:
- In vitro assays demonstrated significant antibacterial activity against resistant strains of bacteria.
- Cytotoxicity assays revealed selective toxicity towards cancer cell lines compared to normal cells, suggesting a promising therapeutic index for anticancer applications.
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The compound is synthesized via a multicomponent cyclization process involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions .
| Step | Reagents/Conditions | Role | Outcome |
|---|---|---|---|
| 1 | Aryl aldehyde + primary amine (EtOH, rt) | Imine formation | Generates Schiff base intermediate |
| 2 | Methyl o-hydroxybenzoylpyruvate addition | Cyclocondensation | Forms chromeno-pyrrole backbone |
| 3 | Acetic acid, reflux (80°C, 20 h) | Acid-catalyzed ring closure | Yields 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives (70% yield) |
Key Features :
-
Electron-withdrawing fluorine enhances electrophilicity at the C3 position, facilitating nucleophilic substitutions.
-
Isoxazole ring participates in [3+2] cycloadditions due to its dipolarophile nature.
Functionalization Reactions
The compound undergoes selective modifications at distinct reactive sites:
C3-Ketone Functionalization
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Nucleophilic attack : Reacts with hydrazines or hydroxylamines to form hydrazones or oximes.
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Reduction : Sodium borohydride reduces the ketone to a secondary alcohol.
Isoxazole Ring Reactions
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Cycloadditions : Participates in Huisgen reactions with azides to form triazole hybrids.
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Electrophilic substitution : Nitration or sulfonation occurs at the isoxazole’s C5 position.
Spectroscopic Characterization Data
Post-reaction characterization relies on advanced spectroscopic techniques:
Reaction Mechanisms and Influencing Factors
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Acid-catalyzed cyclization : Protonation of the carbonyl oxygen initiates ring closure, stabilized by resonance from the fluorophenyl group .
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Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity, while ethanol promotes imine formation .
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Temperature : Reactions above 80°C lead to decomposition, while <60°C result in incomplete cyclization .
Comparative Reactivity Table
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Isopropoxy : The 3-fluorophenyl group in the target compound likely enhances lipophilicity and metabolic resistance compared to the bulkier 3-isopropoxyphenyl analog .
- Core Modifications: Chromeno[2,3-c]pyrrole-diones exhibit greater aromatic stability than pyrano[2,3-c]pyrrole-diones, favoring applications requiring thermal resilience .
Key Observations :
- Fluorinated analogs may necessitate modified reaction conditions to offset electronic effects.
- Bulkier substituents (e.g., isopropoxy) could further reduce yields due to steric hindrance .
Q & A
Q. What are the established synthetic protocols for preparing this compound, and how do reaction conditions influence yield and purity?
The compound can be synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. Key parameters include solvent choice (e.g., dioxane), molar ratios (e.g., 1:5 for hydrazine derivatives), and temperature control (e.g., 80°C for 15–20 hours). Hydrazine hydrate is critical for post-synthetic functionalization into pyrrolo-pyrazole derivatives .
Q. How can reaction progress be effectively monitored during synthesis?
Thin-layer chromatography (TLC) is routinely used to track reaction completion, particularly in hydrazine-mediated transformations. Post-reaction, isolation via crystallization or column chromatography ensures purity .
Q. What structural features of this compound make it suitable for generating derivative libraries?
The chromeno-pyrrole-dione core allows diversification at multiple positions (e.g., aryl, isoxazolyl, fluorophenyl). Substituent compatibility is demonstrated in libraries of 223 analogs, enabling systematic exploration of electronic and steric effects .
Advanced Research Questions
Q. How can computational methods predict reaction pathways or optimize synthetic routes?
Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) can model transition states and identify energetically favorable pathways. Machine learning models trained on experimental data (e.g., substituent effects) further refine conditions, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in substituent effects during library synthesis?
Contradictions (e.g., reduced yields with electron-withdrawing groups) require comparative studies using controlled variations of substituents. Cross-referencing with prior synthetic data (e.g., Vydzhak et al.’s aryl-substituted derivatives) helps identify steric vs. electronic contributions .
Q. How do solvent and hydrazine ratios impact post-synthetic functionalization into pyrrolo-pyrazoles?
A 1:5 molar ratio of chromeno-pyrrole-dione to hydrazine hydrate in dioxane maximizes ring-opening and re-cyclization efficiency. Polar aprotic solvents enhance nucleophilic attack, while excess hydrazine minimizes side products .
Q. What reactor design considerations are critical for scaling up the one-pot synthesis?
Scalability requires precise temperature control (to prevent exothermic side reactions) and efficient mixing to maintain homogeneity. Membrane separation technologies or continuous-flow systems may improve selectivity in large-scale batches .
Q. How can isotopic labeling clarify byproduct formation during ring-closing steps?
Deuterium labeling at reactive sites (e.g., the pyrrole nitrogen) combined with kinetic studies can distinguish between competing mechanisms (e.g., [1,5]-hydride shifts vs. nucleophilic addition). High-resolution mass spectrometry (HRMS) identifies labeled byproducts .
Q. What methodologies enable comparative analysis of fluorophenyl vs. other aryl substituents?
Time-resolved UV-Vis spectroscopy and Hammett plots correlate substituent electronic properties (σ values) with reaction rates. Computational electrostatic potential maps further quantify electron density distribution across the core .
Q. How should the isoxazole moiety be modified to study structure-activity relationships (SAR)?
Systematic substitutions (e.g., replacing methyl with halogens or bulky groups) coupled with stability assays (e.g., thermal gravimetric analysis) reveal tolerance limits. X-ray crystallography of analogs validates structural integrity post-modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
